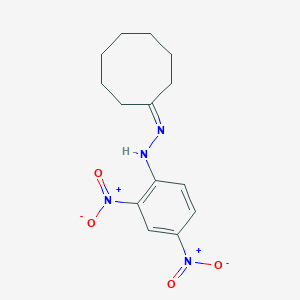
4-(4-羟基苯基)-4-氧代丁酸
描述
4-Hydroxyphenylacetic acid is a chemical compound found in olive oil and beer . It is used as a reagent in the acylation of phenols and amines and is also used for the fluorometric determination of oxidative enzymes .
Synthesis Analysis
4-Hydroxyphenylacetic acid is obtained by reducing 4-hydroxymandelic acid with elemental phosphorus and iodine . It is also synthesized by diazotization and hydrolysis of 4-aminophenylacetic acid .
Molecular Structure Analysis
The molecular structure of 4-Hydroxyphenylacetic acid consists of a phenyl group substituted at the second position by an acetic acid . The chemical formula is C8H8O3 .
Chemical Reactions Analysis
In industry, 4-hydroxyphenylacetic acid is an intermediate used to synthesize atenolol, 3,4-dihydroxyphenylacetic acid, and coclaurine . It also forms a polyaromatic anionic compound RG-13577 when reacted with formaldehyde ammonium salt .
Physical And Chemical Properties Analysis
4-Hydroxyphenylacetic acid appears as a beige powder with a melting point of 150 °C (302 °F; 423 K) .
科学研究应用
Replacement for Bisphenol A
DPA: has been identified as a valuable candidate for the replacement of Bisphenol A (BPA) . BPA is widely used in the production of polycarbonate plastics and epoxy resins but is known for its toxicological issues, including endocrine disruption. DPA, due to its structural similarity to BPA but without the associated health concerns, is being researched as a safer alternative for use in food packaging, water bottles, and other consumer goods.
Synthesis of Epoxy Resins
The catalytic synthesis of DPA from levulinic acid and phenol derivatives opens up opportunities for creating new classes of epoxy resins . These resins could be used in high-performance composites, coatings, adhesives, and electrical laminates, offering potential advantages in terms of sustainability and reduced environmental impact.
Production of Polycarbonates
DPA: is being explored as a monomer for the production of polycarbonates . These polymers are known for their transparency, impact resistance, and high temperature resistance, making them suitable for use in eyewear lenses, medical devices, and automotive components.
Flavoring Agent - Raspberry Ketone Synthesis
DPA: is structurally related to raspberry ketone , which is responsible for the aroma of raspberries . Research into the biotechnological production of raspberry ketone using microorganisms like Corynebacterium glutamicum has highlighted the potential of DPA derivatives in the flavoring industry for foods, beverages, and perfumes.
Anti-Obesity and Skin-Whitening Agent
Raspberry ketone, which can be synthesized from DPA , has attracted consumer interest for its presumed anti-obesity and skin-whitening properties . Although the safety of this compound for human use has not been fully established, its potential applications in dietary supplements and cosmetics are being investigated.
Enzyme Inhibition for Diabetes Management
Derivatives of DPA have shown promise in inhibiting enzymes like α-amylase and α-glucosidase . These enzymes are targets in the management of diabetes, as they are involved in the breakdown of carbohydrates. Inhibitors can help control blood sugar levels, offering a potential therapeutic application for DPA derivatives.
作用机制
- In vitro enzymatic kinetics revealed that 4-HPPA reversibly inhibits both enzymes in a mixed-type and competitive manner, with IC50 values of approximately 81.2 µM for α-amylase and 54.8 µM for α-glucosidase .
- Additionally, 4-HPPA can be converted to homogentisic acid , which is a precursor to the ochronotic pigment .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
安全和危害
属性
IUPAC Name |
4-(4-hydroxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4,11H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDLXQWEBIYZSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285070 | |
| Record name | 4-(4-hydroxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxyphenyl)-4-oxobutanoic acid | |
CAS RN |
56872-39-0 | |
| Record name | 56872-39-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-hydroxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-HYDROXYPHENYL)-4-OXOBUTANOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide](/img/structure/B188873.png)

![Dibenzo[b,f][1,4]thiazepine-11(10H)-thione](/img/structure/B188878.png)






![1-Azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B188890.png)
